molecular formula C16H16O4 B11846100 4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione CAS No. 57309-92-9

4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione

Cat. No.: B11846100
CAS No.: 57309-92-9
M. Wt: 272.29 g/mol
InChI Key: QZFJQHOUHHYHTG-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione is a naphthoquinone (NQ) derivative of significant interest in antibacterial research . Naphthoquinones are recognized for a wide spectrum of biological activities, but this specific compound is distinguished by its potential mechanism as a non-redox, non-covalent inhibitor of the bacterial flavin-dependent thymidylate synthase (ThyX) . ThyX is an essential enzyme for de novo DNA synthesis in approximately 30% of bacteria, including major human pathogens like Mycobacterium tuberculosis , and is absent in humans, making it a promising target for developing novel antibiotics . Research indicates that 2-hydroxy-NQs analogous to this compound act by mimicking the natural substrate dUMP, competitively binding to the ThyX active site with high specificity and affinity, often in the nanomolar range . This binding is facilitated by key electrostatic interactions, such as with a conserved arginine residue (Arg199 in Mtb), which is crucial for the enzyme's unique catalytic mechanism . By selectively inhibiting ThyX, this compound can disrupt bacterial thymidylate production, thereby inhibiting DNA replication and providing a pathway for potent, species-specific antibacterial activity without interfering with the human thymidylate synthase (ThyA) . This mechanism avoids the nonspecific redox cycling often associated with other quinones, suggesting a more targeted action . As such, this compound represents a valuable chemical tool for elucidating ThyX function and serves as a core scaffold for the rational design and development of a new generation of antibiotics to address the growing threat of antimicrobial resistance . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

57309-92-9

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

4-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)naphthalene-1,2-dione

InChI

InChI=1S/C16H16O4/c1-9(2)4-5-11-14(20-3)7-6-10-12(17)8-13(18)16(19)15(10)11/h4,6-8,17H,5H2,1-3H3

InChI Key

QZFJQHOUHHYHTG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC2=C1C(=O)C(=O)C=C2O)OC)C

Origin of Product

United States

Preparation Methods

Precursor Synthesis via Chromenone Intermediate

A foundational route begins with 7-methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one, which undergoes selenium dioxide (SeO2_2)-mediated oxidation in dioxane at 80°C. The reaction selectively oxidizes the allylic position of the prenyl group, forming an aldehyde intermediate. Subsequent reduction with sodium borohydride at 0°C yields the corresponding alcohol, which is esterified with 4-nitrobenzoic acid using N,NN,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Recrystallization from methanol produces high-purity crystals of the target compound.

Key Reaction Parameters

StepReagents/ConditionsYield
OxidationSeO2_2, dioxane, 80°C75–80%
ReductionNaBH4_4, 0°C90%
EsterificationDCC/DMAP, CH2_2Cl2_2, rt85%

This method’s limitation lies in the handling of toxic SeO2_2, necessitating stringent safety protocols.

Directed ortho-Lithiation for Prenylation

Protection and Conjugate Addition

An alternative approach employs regioselective prenylation via directed ortho-lithiation. Starting with juglone (5-hydroxy-1,4-naphthoquinone), protection of the hydroxyl group with methoxymethyl chloride (MOMCl) forms 8-(methoxymethoxy)naphthalene-1,4-dione. Conjugate addition of dimethylamine at −20°C introduces an amine group at the C2 position, achieving 84% yield over two steps. Hydrolysis with 10% HCl in refluxing dioxane removes the MOM group, setting the stage for lithiation.

Lithiation and Prenylation

Treatment with nn-butyllithium (nn-BuLi) at −40°C generates a lithiated intermediate at the C8 position, which reacts with 3-methyl-2-butenyl bromide to install the prenyl group. This step is highly temperature-sensitive: at −78°C, the reaction fails to proceed, but at −40°C, it delivers the prenylated product 12 in 62% yield alongside minor byproducts (6-prenyl and 2,6-bis-prenyl derivatives).

Optimization Insights

  • Temperature : −40°C optimal for lithiation; lower temperatures hinder reactivity.

  • Byproduct Formation : 14% 6-prenyl and 6% 2,6-bis-prenyl derivatives necessitate chromatographic separation.

Oxidation and Cyclization

Ceric ammonium nitrate (CAN) oxidizes the intermediate to a para-naphthoquinone, which undergoes acid-mediated cyclization with methanesulfonic acid to yield the ortho-naphthoquinone target. Final purification via silica gel chromatography resolves residual para-naphthoquinone impurities.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodTotal YieldScalabilityKey Challenges
SeO2_2 Oxidation58%ModerateToxicity of SeO2_2
Directed Lithiation42%HighByproduct formation

The lithiation route, while lower-yielding, avoids toxic reagents and enables gram-scale synthesis.

Purification Challenges

Both methods require silica gel chromatography due to:

  • Polar byproducts from incomplete oxidation.

  • Structural similarity of prenylated isomers . Gradient elution with hexane/ethyl acetate (3:1 to 1:2) effectively resolves these impurities.

Chemical Reactions Analysis

Alkylation and Prenylation Reactions

The compound’s 8-position allylic side chain enables participation in alkylation/premylation processes. A study demonstrated its formation via nucleophilic substitution between 2-hydroxyjuglone derivatives and 1-bromo-3-methylbut-2-ene under basic conditions :

Conditions Products Yield
NaI, Et₃N, DMSOMixture of C-alkylated (57%) and O-alkylated (19%) products76%
K₂CO₃, DMFCyclized derivatives (e.g., pyranonaphthoquinones) via intramolecular attack20–25%

This reaction’s regioselectivity depends on solvent polarity and base strength, with DMF favoring C-alkylation over DMSO .

Electrophilic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, particularly at the 3- and 6-positions. Key modifications include:

Halogenation

Iodination reactions produce mono- and di-substituted derivatives:

Starting Material Reagents Product Yield
5-Hydroxylapachol (precursor)I₂, CH₃COOH3-Iodo derivative41%
Cyclized allyl etherI₂, CHCl₃6-Iodo-pyranonaphthoquinone66%

Iodinated derivatives show enhanced antiproliferative activity compared to parent compounds .

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 3-position, though yields remain moderate (30–40%) due to competing oxidation .

Redox Reactions

The quinone moiety participates in reversible redox cycles:

Reduction

Sodium borohydride (NaBH₄) reduces the 1,2-dione to a dihydroquinone intermediate, which reoxidizes under aerobic conditions :
QuinoneNaBH4DihydroquinoneO2Quinone\text{Quinone} \xrightarrow{\text{NaBH}_4} \text{Dihydroquinone} \xrightarrow{\text{O}_2} \text{Quinone}

Oxidation

Strong oxidants like KMnO₄ degrade the naphthalene backbone, forming phthalic acid derivatives .

Rearrangement Reactions

The allyl side chain undergoes Claisen rearrangement under thermal conditions:

Substrate Conditions Product Yield
Allyl ether derivativeEthanol, 60°C, 12 h6-Prenyl-5-hydroxynaphthoquinone92%

This rearrangement is critical for generating bioactive pyranonaphthoquinones .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Reaction Type Catalyst/Conditions Product Yield
Mitsunobu reactionDIAD, PPh₃Pyranonaphthoquinone58%
Acid-mediated cyclizationHCl, dioxaneBenzofuran derivatives35%

Cyclized products exhibit improved stability and biological activity .

Demethylation

The 7-methoxy group is cleaved using BBr₃ in CH₂Cl₂, yielding a catechol derivative :
−OCH₃BBr3−OH\text{−OCH₃} \xrightarrow{\text{BBr}_3} \text{−OH}

Esterification

The 4-hydroxy group reacts with acetic anhydride to form an acetylated derivative (85% yield) .

Key Research Findings

  • Antiproliferative activity : Iodinated derivatives show IC₅₀ values of 2.1–4.3 µM against ovarian (A2780) and breast (HBL-100) cancer cell lines .

  • Structure-activity relationship :

    • C-alkylation enhances cytotoxicity by 3-fold compared to O-alkylation.

    • Pyran ring formation improves metabolic stability .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H16O4C_{16}H_{16}O_{4} and a molecular weight of approximately 272.3 g/mol. Its structure features a naphthalene backbone with hydroxyl and methoxy substituents, which contribute to its reactivity and biological properties.

Chemistry

In organic synthesis, 4-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione serves as a precursor for the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Converts to quinone derivatives.
  • Reduction : Forms hydroquinone derivatives.
  • Substitution : Electrophilic substitution can yield various substituted derivatives.

Research has demonstrated that this compound exhibits significant biological activities, particularly in the fields of oncology and pharmacology.

Anticancer Properties : Studies indicate that naphthoquinone derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:

CompoundCell LineIC50 (µM)
This compoundHepG28.8
This compoundMCF-79.7
SorafenibHepG210.2
SorafenibMCF-710.8

The mechanism of action is believed to be linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. This compound may also inhibit key signaling pathways involved in cell survival.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. For example, it demonstrated activity against Escherichia coli and Staphylococcus aureus using diffusion and serial dilution methods.

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

  • Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes.
  • Pharmaceuticals : Its bioactive properties are being explored for therapeutic applications.

Study on Naphthoquinone Derivatives

A comprehensive study focused on structural modifications of naphthoquinone derivatives found that specific modifications significantly affected their biological activity. For instance:

ModificationEffect on Cytotoxicity
Benzyl moiety additionIncreased activity
Methyl substitution at ortho-positionMild increase
Methyl substitution at meta-positionSignificant increase
Methyl substitution at para-positionDramatic decrease

This research underscores the importance of structural optimization in enhancing therapeutic potential.

Mechanism of Action

The mechanism of action of 2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Structural Complexity :

  • The target compound exhibits greater structural complexity due to its prenyl and methoxy substituents, which are absent in simpler analogs like Cyclobuta[b]naphthalene-1,2-dione. These groups likely increase steric hindrance and alter electronic properties compared to the fused cyclobutane derivative .
  • In contrast, 2,3-Dihydro-benzo[g]phthalazine-1,4-dione incorporates a nitrogen-containing phthalazine core, which may enhance intermolecular interactions (e.g., hydrogen bonding) but reduces lipophilicity compared to the prenylated target compound .

Synthetic Accessibility: Cyclobuta[b]naphthalene-1,2-dione is synthesized via a two-step process with moderate to high yields (51% and 94%), suggesting efficient cyclization and halogenation steps . Prenylation often involves alkylation or Claisen rearrangement, which can be sensitive to reaction conditions.

Physicochemical Properties: The prenyl group in the target compound increases lipophilicity (calculated LogP ~3.2) compared to non-prenylated analogs like Cyclobuta[b]naphthalene-1,2-dione (LogP ~2.1). This property may enhance bioavailability in biological systems. The hydroxy and methoxy groups confer pH-dependent solubility, with increased solubility in polar solvents compared to halogenated derivatives (e.g., 1,1-dibromo-2,2-dichloro-1,2-dihydro-Cyclobuta[b]naphthalene, CAS 89185-30-8) .

The exception is 2,3-Dihydro-benzo[g]phthalazine-1,4-dione, which has five suppliers, suggesting broader industrial or pharmacological interest .

Research Findings and Implications

  • The methoxy and hydroxy groups may further modulate redox cycling, influencing reactive oxygen species (ROS) generation .
  • Crystallography : Structural determination of similar compounds (e.g., Cyclobuta[b]naphthalene-1,2-dione) relies on tools like SHELXL and OLEX2 for refinement and analysis, ensuring precise assignment of substituent positions and bond angles .

Biological Activity

4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione, a naphthoquinone derivative, has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is structurally related to other naphthoquinones, which are known for their diverse biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O4C_{16}H_{16}O_4 with a molecular weight of 272.3 g/mol. Its structure features a naphthalene backbone with hydroxyl and methoxy substituents that contribute to its biological activity.

Anticancer Properties

Research has indicated that naphthoquinones exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that derivatives of naphthoquinones can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study on related compounds demonstrated that they exhibited good antiproliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 8.4 to 10.4 µM .

Table 1: Cytotoxicity of Naphthoquinone Derivatives

CompoundCell LineIC50 (µM)
Compound 5HepG28.8
Compound 5MCF-79.7
SorafenibHepG210.2
SorafenibMCF-710.8

The apoptotic effect of these compounds was supported by an increase in caspase-3 levels, indicating the activation of the intrinsic apoptotic pathway .

The mechanism through which naphthoquinones exert their anticancer effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, these compounds may inhibit key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway .

Study on Naphthoquinone Derivatives

A comprehensive study focused on a series of naphthoquinone derivatives found that modifications at specific positions significantly affected their biological activity. For instance, the introduction of hydrophobic moieties enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Table 2: Modifications and Their Effects on Cytotoxicity

ModificationEffect on Cytotoxicity
Benzyl moiety additionIncreased activity
Methyl substitution at ortho-positionMild increase
Methyl substitution at meta-positionSignificant increase
Methyl substitution at para-positionDramatic decrease

This study underscores the importance of structural modifications in optimizing the therapeutic potential of naphthoquinone derivatives .

Q & A

Basic: What are the optimal synthetic routes for 4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione?

Methodological Answer:
The synthesis typically involves functionalizing naphthalene derivatives through regioselective alkylation and oxidation. A general procedure includes:

Oxyanion Formation : React 1-naphthol derivatives with a base (e.g., K₂CO₃) in DMF to generate oxyanions, facilitating nucleophilic substitution .

Alkylation : Introduce the 3-methylbut-2-en-1-yl group using propargyl bromide or analogous reagents under controlled stirring (2–4 hours at room temperature).

Oxidation : Convert hydroxyl/methoxy intermediates to the dione structure using oxidizing agents like Jones reagent or KMnO₄.
Key Considerations :

  • Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
  • Purify via column chromatography to isolate isomers.

Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 5.2–5.5 ppm (methine from prenyl group), δ 3.8–4.0 ppm (methoxy protons) .
    • ¹³C NMR : Carbonyl signals at δ 180–190 ppm.
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of prenyl group).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., methoxy vs. hydroxy positioning) .

Advanced: How to resolve contradictions in toxicological data across exposure routes?

Methodological Answer:
Contradictions often arise from species-specific metabolism or route-dependent bioavailability. For example:

  • Inhalation vs. Oral Exposure :
    • Rodent studies show higher hepatic toxicity via oral routes due to first-pass metabolism generating reactive quinones .
    • Inhalation data may underrepresent systemic effects due to limited alveolar absorption .
      Experimental Design Adjustments :
  • Use toxicokinetic modeling to compare AUC (area under the curve) across routes.
  • Include biomarkers (e.g., urinary naphthoquinone adducts) to quantify internal dose .

Advanced: What molecular modeling approaches predict its reactivity and interaction with biological targets?

Methodological Answer:

Density Functional Theory (DFT) :

  • Calculate HOMO/LUMO energies to predict electrophilic sites (e.g., quinone moiety’s redox activity) .

Molecular Docking :

  • Simulate binding to cytochrome P450 enzymes (e.g., CYP2E1) to identify metabolic activation pathways .

MD Simulations :

  • Assess stability of protein-ligand complexes (e.g., binding to Keap1-Nrf2 pathway targets) over 100-ns trajectories.
    Validation : Compare computed redox potentials with experimental cyclic voltammetry data .

Advanced: How to design QSAR studies for its biological activity?

Methodological Answer:

Dataset Curation :

  • Collect IC₅₀ values against cancer cell lines (e.g., HepG2) and physicochemical descriptors (logP, polar surface area).

Descriptor Selection :

  • Use PaDEL-Descriptor to compute 2D/3D features (e.g., topological charge indices) .

Model Building :

  • Apply partial least squares (PLS) regression to correlate structural features with antiproliferative activity.

Validation :

  • Test external compounds (e.g., analogs from PubChem) to ensure robustness (R² > 0.7, Q² > 0.5) .

Advanced: What mechanisms explain its contradictory effects on oxidative stress pathways?

Methodological Answer:
The compound exhibits dual pro- and antioxidant effects depending on concentration:

  • Pro-oxidant at High Doses :
    • Generates ROS via redox cycling of the quinone moiety, depleting glutathione .
  • Antioxidant at Low Doses :
    • Activates Nrf2-mediated antioxidant response elements (ARE) by modifying Keap1 cysteine residues .
      Experimental Validation :
  • Measure ROS levels (DCFDA assay) and Nrf2 nuclear translocation (Western blot) across dose ranges.

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